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Compound of Interest

Compound Name: 4-(Methylamino)-3-nitrophenol

Cat. No.: B185000 Get Quote

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for

producing 4-(methylamino)-3-nitrophenol, a valuable intermediate in the pharmaceutical and

dye industries, starting from the readily available precursor, p-aminophenol. This document is

intended for researchers, scientists, and professionals in drug development and fine chemical

synthesis.

The synthesis is a multi-step process that requires careful control of reaction conditions to

ensure high yield and purity of the final product. The key transformations involve the protection

of the reactive amino and hydroxyl groups of p-aminophenol, followed by regioselective

nitration, deprotection, and finally, selective N-methylation.

Synthetic Pathway Overview
The overall synthetic route from p-aminophenol to 4-(methylamino)-3-nitrophenol can be

summarized in the following four main steps:

Acetylation: Protection of both the amino and hydroxyl groups of p-aminophenol using acetic

anhydride.

Nitration: Introduction of a nitro group at the position ortho to the original amino group (and

meta to the hydroxyl group) on the protected aromatic ring.

Hydrolysis: Removal of the acetyl protecting groups to yield 4-amino-3-nitrophenol.
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N-Methylation: Selective methylation of the amino group of 4-amino-3-nitrophenol to afford

the final product.

The following diagram illustrates the logical workflow of this synthesis.
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Caption: Synthetic workflow for 4-(methylamino)-3-nitrophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b185000?utm_src=pdf-body-img
https://www.benchchem.com/product/b185000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides detailed experimental methodologies for each key step in the synthesis.

Step 1: Acetylation of p-Aminophenol
This step involves the protection of both the amino and hydroxyl groups of p-aminophenol by

acetylation with acetic anhydride.

Protocol:

In a suitable reactor, charge p-aminophenol.

Add acetic anhydride as the acylating agent. The molar ratio of p-aminophenol to acetic

anhydride should be between 1:2.0 and 1:3.0.[1] The acetic acid and excess acetic

anhydride can serve as the solvent and dehydrating agent.

The reaction is typically carried out at a temperature range of 80-120°C.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

Upon completion, the resulting product, 4-acetamidophenyl acetate, can be used directly in

the next step or isolated and purified if necessary.

Step 2: Nitration of 4-Acetamidophenyl acetate
The protected intermediate is then nitrated to introduce a nitro group at the desired position.

Protocol:

To the reactor containing the 4-acetamidophenyl acetate from the previous step, carefully

add 98% nitric acid (5-7 times the molar amount of the initial p-aminophenol).[1]

Maintain the reaction temperature between 0-10°C with efficient cooling and stirring.

After one hour, add 65% nitric acid (2-3 times the molar amount of the initial p-aminophenol).

[1]

Continue the reaction for another 0.5-1.5 hours.[1]
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After the reaction is complete, the product, 4-acetoxy-2-acetamido nitrobenzene, is filtered,

washed with water until neutral, and dried.[1]

Step 3: Hydrolysis of 4-Acetoxy-2-acetamido
nitrobenzene
The acetyl protecting groups are removed by hydrolysis to yield 4-amino-3-nitrophenol.

Protocol:

Suspend the dried 4-acetoxy-2-acetamido nitrobenzene in a sodium hydroxide solution. The

molar ratio of sodium hydroxide to the nitro compound should be between 3:1 and 5:1.[1]

The concentration of the sodium hydroxide solution should be between 1 mol/L and 5 mol/L.

[1]

Heat the reaction mixture to a temperature between 50-100°C.[1]

After the hydrolysis is complete, cool the reaction mixture.

Adjust the pH of the solution to 3-4 with a 1:1 hydrochloric acid solution to precipitate the

product.[1]

Filter the precipitate, wash with water, and dry to obtain 4-amino-3-nitrophenol.[1]

Step 4: N-Methylation of 4-Amino-3-nitrophenol
The final step is the selective methylation of the amino group of 4-amino-3-nitrophenol. A

common method for selective N-methylation of primary anilines in the presence of a phenolic

hydroxyl group is reductive amination using formaldehyde followed by a reducing agent.

Protocol (General Procedure):

Dissolve 4-amino-3-nitrophenol in a suitable solvent such as methanol or ethanol.

Add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) in a slight molar excess

(e.g., 1.1-1.5 equivalents).
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Stir the mixture at room temperature for a period to allow the formation of the Schiff base

intermediate.

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or sodium

cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

After the addition is complete, continue stirring until the reaction is complete (monitored by

TLC or HPLC).

Quench the reaction by the careful addition of water or a dilute acid.

Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography or

recrystallization, to obtain pure 4-(methylamino)-3-nitrophenol.

Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.

Step 1 & 2: Acetylation and Nitration

Parameter Value

Molar ratio of p-aminophenol to acetic anhydride 1:2.0 - 1:3.0[1]

Molar ratio of p-aminophenol to 98% nitric acid 1:5 - 1:7[1]

Molar ratio of p-aminophenol to 65% nitric acid 1:2 - 1:3[1]

Nitration reaction time 1.5 - 2.5 hours[1]
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Step 3: Hydrolysis

Parameter Value

Molar ratio of nitro compound to sodium

hydroxide
1:3 - 1:5[1]

Sodium hydroxide concentration 1 - 5 mol/L[1]

Reaction temperature 50 - 100 °C[1]

Final pH for precipitation 3 - 4[1]

Product Specifications

Compound Melting Point (°C)

4-Amino-3-nitrophenol 150-154[2]

Note: Yields for each step can vary depending on the specific reaction conditions and scale.

The provided protocols are based on literature and patent procedures and may require

optimization for specific applications.

Conclusion
The synthesis of 4-(methylamino)-3-nitrophenol from p-aminophenol is a well-established,

albeit multi-step, process. The key to a successful synthesis lies in the effective protection of

the functional groups of the starting material to direct the nitration to the desired position,

followed by efficient deprotection and selective N-methylation. The protocols and data

presented in this guide provide a solid foundation for researchers and professionals to

undertake this synthesis. Further optimization of each step may be necessary to achieve the

desired yield and purity for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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